Cas no 1235298-44-8 (phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate)

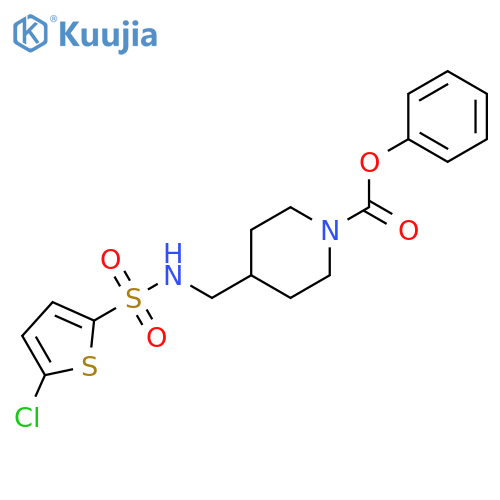

1235298-44-8 structure

商品名:phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate

- ICTLIVQJCQEMHH-UHFFFAOYSA-N

- phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate

- phenyl 4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate

- 1235298-44-8

- phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

- F5017-2037

- AKOS024490396

- CCG-358262

- VU0629891-1

-

- インチ: 1S/C17H19ClN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2

- InChIKey: ICTLIVQJCQEMHH-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC2=CC=CC=C2)=O)CCC(CNS(C2SC(Cl)=CC=2)(=O)=O)CC1

計算された属性

- せいみつぶんしりょう: 414.0474771g/mol

- どういたいしつりょう: 414.0474771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 570

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 112Ų

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-2037-10mg |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-40mg |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-2μmol |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-50mg |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-10μmol |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-5mg |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-30mg |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-20mg |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-20μmol |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5017-2037-25mg |

phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |

1235298-44-8 | 25mg |

$109.0 | 2023-09-10 |

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1235298-44-8 (phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量